3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile is an organic compound with the molecular formula C10H6ClNS It belongs to the class of benzothiophene derivatives, which are known for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction of 2-chlorobenzonitrile with methylthioglycolate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 3-amino-6-methyl-1-benzothiophene-2-carbonitrile.
Oxidation: Formation of 3-chloro-6-methyl-1-benzothiophene-2-sulfoxide or sulfone.
Reduction: Formation of 3-chloro-6-methyl-1-benzothiophene-2-amine.
Scientific Research Applications
3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-benzothiophene-2-carbonitrile
- 6-Methyl-1-benzothiophene-2-carbonitrile
- 3-Chloro-6-methyl-1-benzothiophene
Uniqueness
3-Chloro-6-methyl-1-benzothiophene-2-carbonitrile is unique due to the presence of both chloro and methyl substituents on the benzothiophene ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C10H6ClNS |
---|---|
Molecular Weight |
207.68 g/mol |
IUPAC Name |
3-chloro-6-methyl-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C10H6ClNS/c1-6-2-3-7-8(4-6)13-9(5-12)10(7)11/h2-4H,1H3 |
InChI Key |
MCBWEZHHCBHOTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.